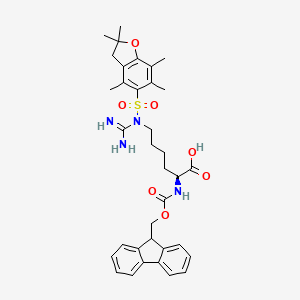

Fmoc-N-Pbf-L-HomoArginine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-[carbamimidoyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39(33(36)37)17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H3,36,37)(H,38,42)(H,40,41)/t29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKYYRTZYDRTNX-LJAQVGFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(CCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(CCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Expanding Landscape of Non Proteinogenic Amino Acids in Chemical Biology Research

Non-proteinogenic amino acids (NPAAs), which are not among the 22 naturally encoded in the genome for protein assembly, represent a vast and largely untapped resource in chemical biology. wikipedia.orgnih.gov There are over 140 naturally occurring NPAAs found in proteins and thousands more that exist in nature or can be synthesized. wikipedia.org These unique building blocks are integral to a variety of natural products, including toxins and antibiotics produced by organisms like fungi and bacteria. nih.gov

The incorporation of NPAAs into peptides and proteins is a powerful strategy for modifying their structure and function. nih.gov This can lead to a range of beneficial properties, such as:

Enhanced Stability: Peptides containing NPAAs often exhibit increased resistance to enzymatic degradation, prolonging their therapeutic effect. nih.gov

Modified Biological Activity: The introduction of an NPAA can alter the binding affinity and selectivity of a peptide for its target, leading to improved potency. chemimpex.comnih.gov

Novel Functionalities: NPAAs can introduce new chemical handles for bioconjugation or other modifications. chemimpex.com

L-homoarginine, the core of the title compound, is a non-proteinogenic amino acid that is one methylene (B1212753) group longer than its proteinogenic counterpart, arginine. wikipedia.orgiris-biotech.de It is synthesized in the body from lysine (B10760008) and can act as a substrate for nitric oxide synthase, potentially influencing cardiovascular health. wikipedia.orgnih.govresearchgate.net The use of homoarginine and its derivatives in peptide synthesis can modulate the resulting peptide's stability, hydrophobicity, and biological performance. iris-biotech.de

Strategic Design and Utility of Orthogonally Protected Amino Acid Building Blocks in Modern Organic Synthesis

Optimized Incorporation Protocols in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-HArg(Pbf)-OH into a growing peptide chain on a solid support follows the general principles of Fmoc-SPPS. chempep.comspringernature.com This involves a cycle of deprotection of the N-terminal Fmoc group, followed by coupling of the next Fmoc-protected amino acid.

Fmoc-Strategy-Based Coupling Procedures for L-HomoArginine Residues

The coupling of Fmoc-L-HArg(Pbf)-OH is typically achieved using a coupling reagent to activate the carboxylic acid group. Common coupling systems include N,N′-diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma Pure. acs.orgunifi.it This system is considered safe and efficient, particularly in microwave-assisted SPPS. acs.orgunifi.it The activated amino acid is then added to the resin, which has a free N-terminal amine, to form the peptide bond. google.com The efficiency of the coupling reaction can be monitored using colorimetric tests. chempep.com

Addressing Challenges in L-HomoArginine Coupling Efficiency and Side Reactions (e.g., δ-Lactam Formation)

The incorporation of arginine and its analogues can be challenging due to the steric bulk of the side chain and its protecting group. biotage.com This can lead to incomplete coupling reactions. To overcome this, strategies such as double coupling or increasing the coupling time can be employed. biotage.com

A significant side reaction associated with the coupling of arginine derivatives is the formation of a δ-lactam. researchgate.net This intramolecular cyclization of the activated amino acid competes with the desired intermolecular coupling to the peptide chain, leading to the formation of deletion sequences. researchgate.netacs.org Studies have shown that temperature control is crucial to minimize this side reaction. For instance, keeping the temperature below 55°C during the coupling of Fmoc-Arg(Pbf)-OH has been reported to reduce the formation of des-Arg peptides. acs.org The choice of protecting group on the guanidinium moiety also influences the rate of δ-lactam formation, with some studies suggesting that the NO2 protecting group shows a lower tendency for this side reaction compared to Pbf. researchgate.net

Sustainable Approaches in L-HomoArginine-Containing Peptide Synthesis Utilizing Green Solvents

The pharmaceutical industry is increasingly focused on developing more environmentally friendly manufacturing processes. In peptide synthesis, a major area of concern is the use of hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). thermofisher.combiotage.comrgdiscovery.com Research is ongoing to identify greener alternatives that are less toxic and more biodegradable. biotage.comrgdiscovery.com

Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidone (NBP) have been investigated as potential replacements for DMF and NMP in SPPS. biotage.comrgdiscovery.comlu.se The effectiveness of these green solvents depends on several factors, including their ability to swell the resin, dissolve the reagents, and facilitate the deprotection and coupling reactions. biotage.comrgdiscovery.com While some green solvents have shown promise, further optimization is often required to achieve the same efficiency as traditional solvents. biotage.com For instance, the use of NBP as a solvent for the incorporation of Fmoc-Arg(Pbf)-OH has been successfully developed by maintaining the reaction temperature at 45°C to reduce viscosity and speed up the coupling. researchgate.net

Table 2: Investigated Green Solvents for SPPS

| Solvent | Rationale for Investigation | Key Findings | Source(s) |

| 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity compared to DMF and NMP. | Provided high crude purity in some syntheses, but Fmoc removal required optimization. | biotage.com |

| Cyclopentyl methyl ether (CPME) | Lower toxicity compared to DMF and NMP. | Less effective for Fmoc deprotection compared to other green solvents. | biotage.com |

| N-Butylpyrrolidone (NBP) | Non-toxic and biodegradable alternative to NMP. | Showed performance on par with DMF in complex peptide synthesis. | rgdiscovery.comlu.se |

| N,N-Dimethylformamide (DMF) | Standard polar solvent for SPPS. | Effective but classified as a hazardous substance. | thermofisher.combiotage.com |

| N-Methyl-2-pyrrolidone (NMP) | Standard polar solvent for SPPS. | Effective but classified as a hazardous substance. | thermofisher.combiotage.com |

Solution-Phase Synthesis and Fragment Condensation with L-HomoArginine Building Blocks

Solution-phase peptide synthesis, a classical approach, remains a valuable strategy for the production of peptides, especially for large-scale synthesis and the incorporation of complex or unusual amino acid derivatives. springernature.com In this method, protected amino acids or peptide fragments are coupled in a suitable solvent system. The progress of the reaction is monitored, and intermediates are isolated and purified after each step.

Fragment condensation is a powerful solution-phase technique where smaller, protected peptide fragments are synthesized and then coupled together to form a larger peptide chain. springernature.comjpt.com This approach can be more efficient than stepwise solid-phase peptide synthesis (SPPS) for long peptides, as it allows for the purification of intermediate fragments, reducing the accumulation of deletion sequences and other impurities. nih.gov The choice of fragments is critical to minimize racemization and other side reactions at the coupling sites. nih.gov

The integration of L-homoarginine building blocks, such as Fmoc-hArg(Pbf)-OH, into peptide constructs via solution-phase and fragment condensation methods follows established principles of peptide chemistry. sigmaaldrich.com The bulky and strongly basic guanidinium group of homoarginine necessitates the use of a suitable protecting group, like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), to prevent side reactions and ensure solubility. sigmaaldrich.comresearchgate.net The Fmoc group protects the α-amino group and is readily removed under basic conditions, which are compatible with the Pbf protecting group. researchgate.net

The general workflow for incorporating Fmoc-hArg(Pbf)-OH in a solution-phase fragment condensation strategy involves:

Synthesis of Protected Fragments: Smaller peptide fragments are synthesized, with one fragment having a free C-terminus and the other having a free N-terminus. Fmoc-hArg(Pbf)-OH can be incorporated at any desired position within these fragments using standard coupling reagents.

Fragment Coupling: The two fragments are coupled using a reagent that minimizes racemization, such as an azide-based method or the use of coupling additives like ethyl cyanoglyoxylate-2-oxime (Oxyma).

Deprotection and Purification: After the final fragment condensation, all protecting groups are removed in a final deprotection step, and the target peptide is purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.com

A study on the synthesis of a glial-specific blood-brain barrier shuttle peptide successfully utilized a fragment condensation approach on a solid-phase resin after multiple failed attempts with a stepwise approach. nih.gov This highlights the utility of fragment condensation for challenging sequences. The fragments were condensed using 2 equivalents of OxymaPure and 2 equivalents of DIC in DMF over 24 hours. nih.gov

Table 1: Reagents in Solution-Phase and Fragment Condensation

| Reagent/Component | Function | Reference |

|---|---|---|

| Fmoc-hArg(Pbf)-OH | Protected amino acid building block for homoarginine incorporation. | sigmaaldrich.com |

| DIC (Diisopropylcarbodiimide) | Coupling reagent to activate the carboxylic acid group. | nih.gov |

| OxymaPure | Additive to suppress racemization and improve coupling efficiency. | nih.gov |

| DMF (Dimethylformamide) | Common solvent for peptide synthesis. | nih.gov |

| Piperidine | Reagent for the removal of the Fmoc protecting group. | researchgate.net |

| TFA (Trifluoroacetic acid) | Reagent for the final cleavage and deprotection of side-chain protecting groups like Pbf. | mdpi.com |

Preparation of Isotopically Labeled Fmoc-L-HomoArginine for Advanced Structural and Mechanistic Studies

Isotopically labeled amino acids are indispensable tools in modern biochemical and biomedical research, particularly for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based quantitative proteomics. chempep.comoup.comsigmaaldrich.com The incorporation of stable isotopes such as ¹³C, ¹⁵N, and ²H into amino acids like L-homoarginine allows for detailed investigation of peptide and protein structure, dynamics, and interactions. chempep.comnih.govnih.gov

The synthesis of isotopically labeled Fmoc-L-HomoArginine typically starts with a commercially available isotopically labeled precursor, most commonly labeled L-lysine. acs.org The synthesis involves the guanidinylation of the ε-amino group of the labeled lysine (B10760008) to form the homoarginine side chain.

A common synthetic route involves the following steps:

Starting Material: A stable isotope-labeled L-lysine, for example, ¹³C, ¹⁵N-labeled L-lysine chloride, serves as the initial reactant. acs.org

Guanidinylation: The ε-amino group of the labeled lysine is reacted with a guanidinylating agent. A frequently used reagent is N,N′-bis-Boc-1-guanyl pyrazole. acs.org This reaction is typically carried out in an aqueous basic solution. acs.org

Fmoc Protection: Following the formation of the labeled homoarginine derivative, the α-amino group is protected with the Fmoc group using a reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl.

Side-Chain Protection: The guanidinium group is then protected with the Pbf group to yield the final product, isotopically labeled Fmoc-N-Pbf-L-HomoArginine.

The resulting labeled building block, such as Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄), can be incorporated into peptides using standard solid-phase or solution-phase synthesis methodologies. chempep.comisotope.comisotope.com These labeled peptides are invaluable for a range of applications. In NMR spectroscopy, the isotopic labels enhance signal dispersion and simplify spectral analysis, aiding in the determination of three-dimensional structures and the study of molecular motion. chempep.comsigmaaldrich.comnih.gov In quantitative proteomics, peptides containing these heavy isotopes serve as internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples. oup.com

Table 2: Isotopically Labeled Precursors and Reagents for Fmoc-L-HomoArginine Synthesis

| Compound | Role in Synthesis | Application of Final Product | Reference |

|---|---|---|---|

| ¹³C, ¹⁵N-labeled L-lysine chloride | Isotopically labeled starting material. | NMR, Mass Spectrometry | acs.org |

| N,N′-bis-Boc-1-guanyl pyrazole | Guanidinylating reagent to convert the lysine side chain to a protected homoarginine side chain. | Synthesis of labeled homoarginine | acs.org |

| Fmoc-OSu | Reagent for the protection of the α-amino group. | Peptide Synthesis | |

| Pbf-Cl | Reagent for the protection of the guanidinium side chain. | Peptide Synthesis | |

| Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄) | Final isotopically labeled building block. | Quantitative Proteomics, Structural Biology | chempep.comisotope.comisotope.com |

Biochemical and Biological Research Applications of L Homoarginine Containing Peptides

Engineered Peptides with Modified Pharmacological and Enzymatic Profiles

The strategic substitution of canonical amino acids with L-homoarginine allows for the fine-tuning of a peptide's therapeutic potential. This approach has been successfully employed to enhance stability, modulate receptor interactions, and improve cellular uptake.

Strategies for Enhanced Proteolytic Resistance in Peptides

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. Many proteases, such as trypsin, specifically recognize and cleave peptide bonds C-terminal to basic amino acid residues like lysine (B10760008) and arginine. The subtle structural alteration in L-homoarginine—an extended side chain compared to arginine—interferes with this recognition and cleavage process.

Research has shown that the rate of enzymatic hydrolysis at homoarginine residues is significantly slower than at their arginine or lysine counterparts. nih.gov This steric hindrance reduces the peptide's susceptibility to proteolytic breakdown, thereby increasing its half-life in biological systems. nih.govnih.gov Studies on antimicrobial peptides (AMPs) have demonstrated that replacing L-arginine and L-lysine residues with L-homoarginine and other unnatural amino acids confers significantly superior stability against degradation by plasma proteases. nih.gov This enhanced resistance is a critical attribute for increasing the in vivo efficacy and bioavailability of therapeutic peptides.

| Peptide Type | Modification | Key Research Finding | Reference |

|---|---|---|---|

| Antimicrobial Peptide (Pep05 derivative) | Substitution of L-Arg/L-Lys with L-Homoarginine | Displayed significantly superior stability against plasma proteases compared to the native peptide. | nih.gov |

| Guanidinated Proteins | Conversion of Lysine to Homoarginine | Rate of tryptic hydrolysis at homoarginine residues was observed to be slower than at lysine or arginine residues. | nih.gov |

| General Peptides | Substitution with D-amino acids or unnatural amino acids | Strategy enhances stability by making protease cleavage sites unrecognizable to enzymes. | nih.govnih.govbiorxiv.org |

Design of Peptides with Tuned Receptor Affinity and Specificity

The interaction between a peptide and its receptor is highly dependent on precise structural and electrostatic complementarity. The introduction of L-homoarginine can alter these interactions, allowing for the rational design of peptides with tuned receptor affinity and specificity. The longer, more flexible side chain of homoarginine can change the positioning of the terminal guanidinium (B1211019) group within a receptor's binding pocket. This modification can either strengthen or weaken binding, or shift the specificity towards different receptor subtypes. kyoto-u.ac.jpnih.gov

For instance, in the design of apelin receptor (APJR) agonists, the substitution of arginine with L-homoarginine has been explored to improve receptor activation and metabolic stability. nih.gov Similarly, in attenuated cationic amphiphilic lytic (ACAL) peptides designed for intracellular delivery, replacing lysine with homoarginine resulted in a peptide with an increased ability to interact with membranes and comparable or superior delivery efficacy at a lower concentration. kyoto-u.ac.jpnih.gov This suggests that the subtle structural change significantly impacts the peptide's interaction with cell surface components, effectively tuning its activity. kyoto-u.ac.jpnih.gov

| Original Peptide | Modified Peptide | Modification | Observed Effect | Reference |

|---|---|---|---|---|

| HAad (ACAL Peptide) | HAad-hR | All lysine residues replaced with L-homoarginine | Comparable or better delivery efficacy for various biomolecules at one-quarter the concentration of the original peptide. Increased membrane interaction ability. | kyoto-u.ac.jpnih.gov |

| Apelin-17 Analogue | [L-hArg10]apelin-17 | Substitution of Arginine at position 10 with L-Homoarginine | Demonstrated to be a metabolically stable APJR agonist with hypotensive effects. | nih.gov |

Methodologies for Modulating Cellular Permeability and Bioavailability of Peptide Therapeutics

Improving the ability of peptide drugs to cross cell membranes and resist degradation is key to enhancing their bioavailability. The positively charged guanidinium group of arginine is a well-known facilitator of cellular uptake, a feature central to cell-penetrating peptides (CPPs). nih.govnih.govmdpi.commdpi.com Modifying peptides by incorporating L-homoarginine leverages this principle while adding benefits.

Probing Enzyme Mechanisms and Substrate Interactions

L-homoarginine serves as a valuable chemical tool for investigating the enzymes that metabolize L-arginine. Its structural similarity allows it to enter the active sites of these enzymes, while its differences provide insight into substrate specificity, catalytic mechanisms, and inhibition.

Investigation of Nitric Oxide Synthase (NOS) Substrate Utilization and Inhibition

Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. L-homoarginine is also recognized as a substrate for all three major NOS isoforms (nNOS, eNOS, iNOS), being oxidized to produce NO and L-homocitrulline. nih.govresearchgate.netacs.org However, it is a significantly less efficient substrate than L-arginine. nih.govacs.org

Kinetic studies have revealed that while the maximal velocity (Vmax) of NO formation can be similar for both substrates, the Michaelis-Menten constant (Km) for L-homoarginine is substantially higher, indicating a lower binding affinity. nih.gov The catalytic efficiency (kcat/Km) for L-homoarginine is markedly decreased compared to L-arginine. nih.govacs.org This reduced efficiency and competition with L-arginine for the active site make L-homoarginine an effective competitive inhibitor of NOS. researchgate.net By using peptides containing L-homoarginine, researchers can probe the geometric and steric constraints of the NOS active site and modulate NO production in various experimental models.

| Parameter | L-Arginine | L-Homoarginine | Key Implication | Reference |

|---|---|---|---|---|

| Binding Affinity (Km) | Lower Km (High Affinity) | Higher Km (Lower Affinity) | L-Homoarginine binds less tightly to the NOS active site. | nih.govacs.org |

| Catalytic Efficiency (kcat/Km) | High | Markedly Decreased | L-Homoarginine is a much less efficient substrate for NO production. | nih.govacs.org |

| NO Formation Activity (% of L-Arginine) | 100% | eNOS: ~32%, iNOS: ~50%, nNOS: ~65% | Acts as a partial substrate and competitive inhibitor. | researchgate.net |

Exploration of Arginase Enzyme Activity and Modulation

Arginase is another key enzyme that competes with NOS for the common substrate, L-arginine, hydrolyzing it to L-ornithine and urea (B33335). frontiersin.orgmdpi.com The balance between NOS and arginase activity is crucial for many physiological processes. L-homoarginine acts as a competitive inhibitor of both major human arginase isoforms, Arginase 1 and Arginase 2. flinders.edu.aunih.govresearchgate.net

Detailed kinetic studies have determined the inhibitory constants (Ki) and IC50 values of L-homoarginine for these enzymes. It inhibits Arginase 2 more potently than Arginase 1. flinders.edu.aunih.govresearchgate.net However, the concentrations required for significant inhibition are in the millimolar range, which is much higher than the physiological concentrations of L-homoarginine (which are in the low micromolar range). flinders.edu.aunih.govresearchgate.net Therefore, under normal physiological conditions, L-homoarginine is not considered a significant regulator of arginase activity in vivo. flinders.edu.aunih.gov Nevertheless, in experimental settings, peptides containing L-homoarginine or the free amino acid can be used at higher concentrations to inhibit arginase, thereby increasing the bioavailability of L-arginine for the NOS pathway and helping to dissect the complex interplay between these two enzymatic systems. nih.govresearchgate.net

| Enzyme | IC50 (mM) | Ki (mM) | Reference |

|---|---|---|---|

| Arginase 1 | 8.14 ± 0.52 | 6.1 ± 0.50 | flinders.edu.aunih.govresearchgate.net |

| Arginase 2 | 2.52 ± 0.01 | 1.73 ± 0.10 | flinders.edu.aunih.govresearchgate.net |

Development of Chemical Biology Tools and Probes

The unique properties of L-homoarginine have been leveraged to develop a range of chemical biology tools and probes for studying complex biological systems.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. escholarship.org Arginine residues are frequently found at the interfaces of interacting proteins, where their guanidinium group participates in crucial electrostatic and hydrogen-bonding interactions. nih.gov The substitution of arginine with L-homoarginine in peptides designed to mimic one of the binding partners can modulate the affinity and specificity of these interactions. nih.gov This strategy allows for the fine-tuning of PPIs, enabling researchers to study their functional consequences in a controlled manner. For instance, in the development of inhibitors for SH3 domains, which are involved in signal transduction, arginine mimetics derived from α-guanidino acids have been shown to modulate binding affinity and paralog specificity. nih.gov

L-homoarginine serves as an excellent bioisostere for arginine in the design of peptidomimetics. wikipedia.org Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. The slightly longer and more flexible side chain of L-homoarginine can sometimes lead to enhanced binding affinity or improved pharmacokinetic properties compared to its natural counterpart. researchgate.net Researchers have designed and synthesized various peptidomimetics incorporating L-homoarginine to target enzymes such as trypsin-like serine proteases. researchgate.net These studies aim to develop more potent and selective inhibitors with therapeutic potential. The evaluation of these bioisosteres provides valuable structure-activity relationship (SAR) data, guiding the rational design of next-generation therapeutic agents. researchgate.net

Arginine-rich peptides, often referred to as cell-penetrating peptides (CPPs), have the remarkable ability to traverse cellular membranes and deliver a variety of cargo molecules, including small molecules, nucleic acids, and proteins, into cells. nih.govnih.gov The substitution of arginine with L-homoarginine in these CPPs can influence their delivery efficiency and cellular uptake mechanisms. kyoto-u.ac.jpnih.gov For example, a study on attenuated cationic membrane lytic peptides demonstrated that replacing lysine with homoarginine resulted in a peptide with comparable or improved delivery efficacy for proteins like Cre recombinase and antibodies at a lower concentration. kyoto-u.ac.jpnih.gov This highlights the potential of L-homoarginine-containing peptides in bioconjugation strategies for targeted drug delivery and cellular imaging. The ability to fine-tune the properties of CPPs by incorporating L-homoarginine opens up new avenues for the development of more effective and targeted therapeutic and diagnostic agents.

| Application | Peptide Modification | Outcome |

| Intracellular Delivery | Lysine to Homoarginine substitution in a lytic peptide | Enhanced delivery efficacy of proteins at lower concentrations. kyoto-u.ac.jpnih.gov |

| pDNA Delivery | Oligosarcosine conjugation to Arginine-rich peptides | Improved transfection efficiency. nih.gov |

Explorations in Advanced Materials Science Leveraging L-Homoarginine Peptides

The self-assembly properties of peptides and their ability to form well-defined nanostructures have made them attractive building blocks for the development of advanced biomaterials. The incorporation of L-homoarginine into these peptide sequences can influence their self-assembly behavior and the properties of the resulting materials. For instance, L-arginine grafted peptide-like biodegradable polymers have been synthesized for potential in vivo applications. researchgate.net The presence of the guanidinium group can impart unique characteristics to these materials, such as enhanced cell adhesion or the ability to interact with biological molecules. While still an emerging area, the use of L-homoarginine-containing peptides in materials science holds promise for the development of novel scaffolds for tissue engineering, drug delivery systems, and biosensors.

Analytical and Biophysical Characterization of L Homoarginine Containing Peptides

Structural Analysis Techniques

Structural analysis of peptides containing L-Homoarginine is critical for understanding how this non-proteinogenic amino acid influences peptide folding, stability, and ultimately, biological function. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are indispensable for these investigations.

Conformational Ensemble Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure and dynamics of peptides in solution. mdpi.com For peptides containing L-Homoarginine, NMR provides detailed insights into the conformational ensemble, which is the collection of structures a peptide adopts in thermal equilibrium. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can define the spatial arrangement of atoms. ox.ac.uk

Assessment of Secondary Structure through Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides. springernature.com It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. mtoz-biolabs.com The resulting CD spectrum in the far-UV region (190-250 nm) provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, and random coils. researchgate.net

For peptides incorporating L-Homoarginine, CD spectroscopy is employed to assess how this modification affects the peptide's secondary structure. nih.gov For instance, studies on arginine-rich peptides have used CD to characterize their conformation in various environments, such as in phosphate-buffered saline (PBS) or in the presence of membrane mimics. nih.govresearchgate.net The conversion of a charged arginine to a modified residue can impact helical propensity and sheet formation. nih.gov By comparing the CD spectrum of a homoarginine-containing peptide to its arginine-containing counterpart, researchers can quantify changes in the percentage of α-helix, β-sheet, and other structural elements. researchgate.netnih.gov

| Structural Element | Characteristic CD Wavelengths (nm) |

| α-Helix | Positive band ~192 nm, negative bands ~208 nm and ~222 nm |

| β-Sheet | Negative band ~215-218 nm, positive band ~195-200 nm |

| Random Coil | Strong negative band ~198 nm |

| Polyproline II Helix | Weak positive band ~218 nm, strong negative band ~195 nm |

This table summarizes the characteristic CD spectral signatures for common peptide secondary structures. The precise wavelengths and intensities can vary depending on the peptide sequence and solvent conditions.

Mass Spectrometry for Comprehensive Peptide Characterization

Mass spectrometry (MS) is a cornerstone of peptide analysis, providing essential information on molecular weight, sequence, purity, and quantity. For peptides synthesized using Fmoc-N-Pbf-L-HomoArginine, various MS techniques are employed for comprehensive characterization.

Identification and Purity Assessment via Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing large biomolecules like peptides. It is routinely used to confirm the identity of a synthesized peptide by providing a precise measurement of its molecular weight. Following synthesis and purification, ESI-MS analysis of a homoarginine-containing peptide will show a mass difference corresponding to the substitution of an arginine or lysine (B10760008) residue with homoarginine.

ESI-MS, often coupled with High-Performance Liquid Chromatography (HPLC), is also a critical tool for assessing peptide purity. nih.govnih.gov This combination allows for the separation of the target peptide from impurities, such as deletion sequences, incompletely deprotected peptides (e.g., still containing the Pbf group), or other side products of synthesis. mdpi.com The high sensitivity of ESI-MS enables the detection and quantification of these impurities, even at very low levels, which is crucial for ensuring the quality of the synthetic peptide. digitellinc.com

Peptide Mapping and Derivatization Analysis Using MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another key technique in peptide analysis, particularly for peptide mass fingerprinting (PMF). google.com In this approach, a protein or large peptide is enzymatically digested (e.g., with trypsin), and the resulting mixture of smaller peptides is analyzed by MALDI-TOF MS. libretexts.org The resulting mass spectrum, or "peptide map," provides a unique fingerprint that can be used to identify the original protein. nih.gov

The incorporation of homoarginine can be particularly advantageous in MALDI-TOF MS analysis. The chemical modification of lysine residues to homoarginine, a process known as guanidination, has been shown to increase the sensitivity of peptide detection. nih.gov This is because the homoarginine side chain, like arginine, is more basic than the lysine amino group and promotes more efficient ionization. nih.gov This derivatization is useful for improving sequence coverage in protein identification experiments. tandfonline.com MALDI-TOF MS can also be used to analyze the completeness of such derivatization reactions and to ensure that protecting groups like Pbf have been fully removed post-synthesis. researchgate.net

Quantitative Proteomics Applications Employing Homoarginine Modification

In the field of quantitative proteomics, several techniques rely on isotopic labeling to compare protein abundance between different samples. The modification of lysine to homoarginine plays a significant role in some of these methods.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling strategy where cells are grown in media containing "light" (normal) or "heavy" (isotope-labeled) amino acids, such as arginine and lysine. wikipedia.orgsigmaaldrich.com While SILAC traditionally uses labeled arginine, issues can arise from the metabolic conversion of arginine to proline, which can complicate quantification. nih.govnih.govresearchgate.net Introducing labeled homoarginine or studying proteins where lysines have been converted to homoarginine provides an alternative strategy for quantification. liverpool.ac.uk The use of labeled amino acids allows for the direct comparison of protein levels between different cell states by analyzing the mass shift in the mass spectrometer. nih.gov

Isobaric Tagging (iTRAQ and TMT): Isobaric labeling reagents like Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are chemical labels used for multiplexed quantitative proteomics. silantes.com These tags react with primary amines, specifically the N-terminus of a peptide and the ε-amino group of lysine side chains. yale.edutum.de When a peptide contains homoarginine instead of lysine, it lacks the primary amine on its side chain and thus will not be labeled at that position by iTRAQ or TMT reagents. This differential labeling can be exploited in experimental design. However, it also means that the conversion of lysines to homoarginine prior to labeling would prevent quantification based on lysine-containing peptides, shifting the quantitative information to peptides derived from other parts of the protein. bu.edunih.gov

| Technique | Labeling Principle | Relevance of Homoarginine |

| SILAC | Metabolic incorporation of "light" vs. "heavy" amino acids (e.g., Arginine, Lysine). | Labeled arginine analogues can be used. Conversion of lysine to homoarginine alters tryptic peptides for analysis. |

| iTRAQ/TMT | Chemical labeling of primary amines (N-terminus, Lysine side chain) with isobaric tags. | Homoarginine's side chain lacks a primary amine and is not labeled, altering the quantification strategy compared to lysine-containing peptides. |

This table outlines the principles of major quantitative proteomics techniques and the specific relevance of incorporating or modifying residues to homoarginine.

Chromatographic Separations and Purity Determinations

High-performance liquid chromatography (HPLC) is the cornerstone for both the purification and purity assessment of synthetic peptides. Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude product is a heterogeneous mixture containing the target peptide along with various impurities. These impurities can include truncated or deletion sequences, incompletely deprotected peptides, and byproducts formed during the synthesis and cleavage steps. bachem.comaltabioscience.com Reversed-phase HPLC (RP-HPLC) is the most widely used technique for resolving these components due to its high resolving power and compatibility with mass spectrometry. bachem.comaltabioscience.comhplc.eu

RP-HPLC separates peptides based on their hydrophobicity. bachem.comscispace.com The stationary phase is typically a C18-modified silica, which provides a non-polar surface for interaction. bachem.comaltabioscience.com Peptides are eluted from the column using a gradient of increasing organic solvent, commonly acetonitrile, mixed with an aqueous mobile phase. bachem.comaltabioscience.com Trifluoroacetic acid (TFA) is a standard additive to the mobile phases, serving as an ion-pairing agent to improve peak shape and resolution. hplc.eu

For analytical purposes, a shallow gradient of acetonitrile is employed to achieve optimal separation of the target peptide from closely related impurities. The purity of the peptide is determined by integrating the peak area of the desired product and expressing it as a percentage of the total peak area in the chromatogram. altabioscience.com Detection is typically performed by monitoring UV absorbance at 210–220 nm, which corresponds to the absorption of the peptide bond. bachem.com

Preparative HPLC utilizes the same principles but on a larger scale to isolate the target peptide. Fractions are collected as they elute from the column, and those containing the pure peptide, as confirmed by analytical HPLC, are pooled and lyophilized. bachem.com

The following table provides an example of typical HPLC conditions used for the analysis and purification of a synthetic peptide containing L-homoarginine.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 30 min | 20-50% B over 40 min |

| Flow Rate | 1.0 mL/min | 15.0 mL/min |

| Detection | UV at 214 nm | UV at 220 nm |

| Injection Volume | 20 µL | 2-5 mL |

This table represents a generalized set of parameters. Actual conditions must be optimized for each specific peptide based on its sequence and physicochemical properties.

Quantitative Amino Acid Analysis (AAA) is a fundamental technique used to verify the amino acid composition of a purified peptide and to determine its absolute quantity. nih.govnih.gov The method involves two main steps: complete hydrolysis of the peptide into its constituent amino acids, followed by the separation and quantification of these free amino acids. nih.govnih.gov

The standard and most common method for peptide hydrolysis is acid hydrolysis using 6 M hydrochloric acid (HCl) at elevated temperatures (typically 110°C) for an extended period (20-24 hours) in a vacuum-sealed tube. nih.gov These conditions are sufficient to cleave all peptide bonds. Following hydrolysis, the liberated amino acids are separated by ion-exchange chromatography or by pre-column derivatization followed by RP-HPLC. nih.gov

However, acid hydrolysis can lead to the partial or complete destruction of certain amino acids. For instance, tryptophan is destroyed, and serine and threonine are partially degraded. nih.gov Asparagine and glutamine are deamidated to aspartic acid and glutamic acid, respectively. nih.gov Therefore, the accurate quantification of L-homoarginine requires confirmation of its stability under these harsh hydrolytic conditions. Studies have shown that arginine and its homolog, homoarginine, are generally stable during standard acid hydrolysis, allowing for their accurate quantification.

The results of AAA are presented as a ratio of the amino acids present in the peptide, normalized to a stable amino acid. This compositional data provides crucial validation of the peptide's identity and confirms the successful incorporation of L-homoarginine in the correct stoichiometry.

The following table illustrates a hypothetical result from an amino acid analysis of a purified synthetic peptide with the sequence Gly-Ala-Val-hArg-Leu, confirming the incorporation of L-homoarginine.

| Amino Acid | Expected Ratio | Observed Ratio | Recovery (%) |

| Glycine (B1666218) (Gly) | 1 | 1.02 | 102 |

| Alanine (Ala) | 1 | 0.99 | 99 |

| Valine (Val) | 1 | 0.97* | 97 |

| L-Homoarginine (hArg) | 1 | 1.01 | 101 |

| Leucine (Leu) | 1 | 1.00 | 100 |

*Slightly lower recovery for Valine can sometimes be observed due to the resistance of the Val-X peptide bond to hydrolysis, which may require longer hydrolysis times for complete cleavage.

This analysis confirms the presence of L-homoarginine in a 1:1 ratio with the other amino acids in the sequence, thereby validating the composition of the synthetic peptide.

Endogenous L Homoarginine: Biosynthesis, Metabolism, and Research Implications

Enzymatic Pathways of L-Homoarginine Synthesis in Biological Systems (e.g., Arginine:Glycine (B1666218) Amidinotransferase Activity)

The primary enzymatic pathway for the synthesis of L-homoarginine in humans and mice involves the enzyme L-arginine:glycine amidinotransferase (AGAT). ahajournals.orgbevital.nonih.gov AGAT is a mitochondrial enzyme most abundantly expressed in the kidney and is a key player in the biosynthesis of creatine (B1669601). frontiersin.orgnih.gov

The synthesis of L-homoarginine by AGAT occurs through the transfer of an amidino group from L-arginine to the amino group of L-lysine. researchgate.netresearchgate.net This reaction yields L-homoarginine and L-ornithine. researchgate.net While the principal function of AGAT is to catalyze the transfer of an amidino group from L-arginine to glycine to produce guanidinoacetate (GAA), a precursor to creatine, the enzyme exhibits a degree of promiscuity. researchgate.netfrontiersin.org This allows it to use L-lysine as an alternative substrate, leading to the formation of L-homoarginine. wikipedia.orgresearchgate.net Genome-wide association studies have confirmed that the AGAT gene is strongly associated with plasma L-homoarginine concentrations in humans, highlighting this enzyme's central role in its synthesis. ahajournals.org

An alternative, though less prominent, pathway for L-homoarginine synthesis involves enzymes of the urea (B33335) cycle, particularly ornithine transcarbamoylase (OTC). wikipedia.orgresearchgate.net This pathway suggests that lysine (B10760008) can substitute for ornithine in reactions catalyzed by urea cycle enzymes, leading to the formation of L-homoarginine. nih.gov However, AGAT is considered the major source of endogenous L-homoarginine synthesis. ahajournals.org

| Enzyme | Reaction Catalyzed | Primary Location | Substrates | Products |

|---|---|---|---|---|

| Arginine:Glycine Amidinotransferase (AGAT) | Transfers an amidino group from L-arginine to L-lysine. researchgate.net | Kidney, Liver researchgate.netfrontiersin.org | L-Arginine, L-Lysine researchgate.net | L-Homoarginine, L-Ornithine researchgate.net |

| Ornithine Transcarbamylase (OTC) | Catalyzes the transaminidation of lysine (as an alternative to ornithine). wikipedia.org | Liver nih.gov | Carbamoyl phosphate, L-Lysine wikipedia.orgwikipedia.org | (Intermediate leading to) L-Homoarginine wikipedia.org |

Interplay with Arginine-Ornithine Metabolic Cycle and Guanidino Compound Dynamics

L-Homoarginine metabolism is intricately linked with the arginine-ornithine cycle (urea cycle) and the metabolism of other guanidino compounds. nih.govnih.gov The primary connection is through the shared enzyme AGAT and the common substrate L-arginine.

AGAT catalyzes two main reactions: the synthesis of guanidinoacetate (GAA) from L-arginine and glycine, and the synthesis of L-homoarginine from L-arginine and L-lysine. researchgate.netresearchgate.net Both reactions produce L-ornithine as a byproduct. researchgate.net GAA is subsequently methylated to form creatine, a vital molecule for cellular energy storage. bevital.nofrontiersin.org This dual functionality places L-homoarginine synthesis in direct competition with creatine synthesis for the common substrate L-arginine and the enzymatic activity of AGAT.

Furthermore, L-homoarginine can be catabolized by arginase, a key enzyme in the urea cycle that hydrolyzes L-arginine to L-ornithine and urea. nih.govresearchgate.netresearchgate.net Although L-homoarginine is a weak substrate for arginase, this interaction provides a direct link to the urea cycle. nih.gov By being a substrate, L-homoarginine can be broken down, and by acting as a weak inhibitor of arginase, it may indirectly increase the bioavailability of L-arginine for other pathways, such as nitric oxide (NO) synthesis. ahajournals.orgahajournals.org This interplay suggests that fluctuations in L-homoarginine levels could influence the dynamics of the urea cycle and vice versa. The opposite associations observed between plasma L-homoarginine and ornithine with L-arginine levels may be partly explained by the role of arginase, which controls both L-homoarginine degradation and ornithine synthesis from L-arginine. nih.gov

Investigative Role of L-Homoarginine as a Biochemical Marker in Research Models

A growing body of research has identified low circulating L-homoarginine concentration as a significant biochemical marker and independent predictor of adverse outcomes in various diseases, particularly cardiovascular and renal conditions. nih.govbevital.nonih.govbevital.nonih.gov Its role is being extensively investigated in numerous research models to understand its pathophysiological significance.

In the context of cardiovascular disease, low L-homoarginine levels are strongly associated with increased mortality and adverse events. bevital.nonih.govahajournals.org Animal experiments have shown that L-homoarginine supplementation can be protective. For instance, in a mouse model of coronary artery disease, L-homoarginine supplementation prevented left ventricular dilatation and preserved systolic function, suggesting a direct protective action on the myocardium's response to ischemic injury. ahajournals.org In ApoE-deficient mice, a model for atherosclerosis, L-homoarginine supplementation reduced atherosclerotic plaque development by modulating T-cell function. ovid.com

Similarly, in renal disease research, L-homoarginine has emerged as a crucial marker. Clinical studies have demonstrated that its plasma levels are directly correlated with kidney function, and low concentrations are associated with the progression of chronic kidney disease (CKD). nih.govresearchgate.net In a diabetic mouse model (Ins2Akita), which mimics type-1 diabetes, plasma and kidney L-homoarginine levels were found to be reduced. nih.gov Supplementation with L-homoarginine in these mice significantly mitigated kidney injury, as evidenced by reduced albuminuria and histologic damage. nih.gov

L-homoarginine has also been investigated in cerebrovascular research. In patients who have had an ischemic stroke, low plasma L-homoarginine was associated with a poorer outcome. ahajournals.org Studies using AGAT-deficient mice, which have barely detectable levels of L-homoarginine, confirmed a causal link between L-homoarginine deficiency and worse stroke outcomes. ahajournals.org These findings collectively underscore the potential of L-homoarginine not just as a biomarker but also as a mediator in disease pathophysiology. nih.gov

| Research Area | Model System | Key Findings | Reference |

|---|---|---|---|

| Cardiovascular Disease | Mouse model of coronary artery disease (WHC–endothelial TNAP mice) | Supplementation prevented left ventricular dilatation, preserved ejection fraction, and reduced myocardial fibrosis. | ahajournals.org |

| Atherosclerosis | ApoE-deficient mice on a Western-type diet | Supplementation reduced atherosclerotic lesions and decreased T-cell accumulation in plaques. | ovid.com |

| Chronic Kidney Disease (CKD) | Diabetic Ins2Akita mice (model of type-1 diabetes) | Diabetic mice had reduced plasma and kidney homoarginine; supplementation reduced albuminuria and kidney damage. | nih.gov |

| Cerebrovascular Disease | AGAT-deficient mice (model of ischemic stroke) | AGAT deficiency led to homoarginine deficiency and was causally linked to larger infarct volumes and worse stroke outcomes. | ahajournals.org |

| Hypertension | Human subjects with hypertension | L-homoarginine levels were significantly lower in hypertensive patients compared to controls and negatively correlated with left ventricular hypertrophy. | almazovcentre.ru |

Future Perspectives in Fmoc N Pbf L Homoarginine Research

Innovative Protecting Group Chemistries and Synthetic Strategies for Non-Standard Amino Acids

The foundation of modern peptide synthesis lies in the strategic use of protecting groups to ensure sequence fidelity and yield. The Fmoc (9-fluorenylmethyloxycarbonyl) group for α-amino protection and the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group for the guanidino side chain of arginine and its analogs like L-homoarginine are mainstays in solid-phase peptide synthesis (SPPS). However, the quest for greater efficiency, milder reaction conditions, and the synthesis of increasingly complex peptides drives continuous innovation in this field.

Future research is focused on the development of novel protecting groups that offer enhanced orthogonality and lability under specific, non-damaging conditions. iris-biotech.deresearchgate.net Orthogonality, the ability to remove one type of protecting group without affecting others, is crucial for intricate synthetic schemes involving non-standard amino acids. iris-biotech.depeptide.com For the guanidino group of L-homoarginine, alternatives to Pbf are being explored to address challenges such as aggregation during synthesis and to fine-tune the deprotection process.

The following table provides a comparison of commonly used protecting groups for the guanidino side chain of arginine and its analogs in Fmoc-based SPPS, highlighting the properties that are critical for synthetic strategy design.

Table 1: Comparison of Guanidino Protecting Groups in Fmoc SPPS

| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Standard TFA cleavage cocktails | Good acid lability, reduces tryptophan alkylation compared to Pmc | Can be sterically hindering, potential for side reactions |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Standard TFA cleavage cocktails | Well-established, effective protection | More prone to causing tryptophan alkylation than Pbf, slower cleavage |

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Harsher acid conditions (e.g., TFA with scavengers for extended periods) | More stable to acid than Pbf and Pmc | Requires strong acids for removal, which can damage sensitive peptides |

| Nitro | NO2 | Reduction (e.g., SnCl2) or strong acid (HF) | Stable to standard Fmoc-SPPS conditions | Harsh removal conditions, potential for side reactions |

| tert-Butoxycarbonyl | Boc | TFA | Milder removal than sulfonyl-based groups | Can be less stable during prolonged synthesis |

Synthetic strategies are also evolving to better accommodate non-standard amino acids like L-homoarginine. This includes the optimization of coupling reagents to overcome the steric hindrance that can be associated with protected, non-standard residues. Furthermore, chemoenzymatic methods, which combine the specificity of enzymes with the versatility of chemical synthesis, are emerging as a powerful tool for the efficient incorporation of L-homoarginine and other unique building blocks into peptide chains.

Expanding the Scope of L-HomoArginine in Peptide Drug Discovery and Development

L-homoarginine, with its additional methylene (B1212753) group in the side chain compared to arginine, offers unique structural and functional properties that are being increasingly exploited in peptide drug discovery. A key advantage of substituting arginine or lysine (B10760008) with L-homoarginine is the enhanced resistance of the resulting peptide to degradation by trypsin-like proteases. mdpi.comnih.gov This increased proteolytic stability can significantly improve the in vivo half-life and bioavailability of peptide therapeutics.

Research is actively exploring the systematic replacement of arginine with L-homoarginine in various classes of bioactive peptides to enhance their therapeutic potential. For instance, in the field of antimicrobial peptides (AMPs), this substitution has been shown to improve stability without compromising, and in some cases even enhancing, antimicrobial activity. nih.gov Similarly, in the development of opioid peptides, the incorporation of L-homoarginine has been demonstrated to yield compounds with increased resistance to enzymatic degradation. nih.gov

The table below summarizes findings from studies where L-homoarginine was substituted for other amino acids in peptide sequences.

Table 2: Effects of L-Homoarginine Substitution in Bioactive Peptides

| Original Peptide Class | Substituted Amino Acid | Observed Effects of L-Homoarginine Substitution | Reference |

|---|---|---|---|

| Antimicrobial Peptides (AMPs) | L-Lysine / L-Arginine | Increased proteolytic stability. mdpi.comnih.gov | mdpi.comnih.gov |

| Opioid Peptides | L-Arginine | Increased resistance to degradation by trypsin-like enzymes. nih.gov | nih.gov |

| Apelin Analogues | L-Arginine | Improved proteolytic stability to neprilysin (NEP). nih.gov | nih.gov |

| Cationic Membrane Lytic Peptides | L-Lysine | Comparable or better delivery efficacy for macromolecules at lower concentrations. nih.govkyoto-u.ac.jp | nih.govkyoto-u.ac.jp |

Beyond enhancing stability, the unique stereochemistry and basicity of the L-homoarginine side chain can influence peptide conformation and receptor binding affinity. This opens up avenues for fine-tuning the pharmacological properties of peptide drugs to achieve desired potency and selectivity. The development of L-homoarginine-containing apelin analogues, for example, has shown promise in creating metabolically stable compounds with potential applications in cardiovascular disease. nih.gov

Advanced Applications in Bioengineering and Diagnostic Methodologies

The unique properties of L-homoarginine are also paving the way for its use in advanced bioengineering and diagnostic applications. In the realm of bioengineering, peptides containing L-homoarginine are being investigated for their potential in drug and gene delivery systems. The substitution of lysine with L-homoarginine in cationic lytic peptides has been shown to result in comparable or enhanced efficacy for the intracellular delivery of macromolecules like proteins and Cas9/sgRNA complexes, often at lower peptide concentrations. nih.govkyoto-u.ac.jp This suggests a promising future for L-homoarginine in the design of more efficient and less toxic delivery vectors.

In the field of diagnostics, L-homoarginine has emerged as a significant biomarker, particularly for cardiovascular and renal diseases. nih.govbevital.no Numerous clinical studies have demonstrated that low plasma concentrations of L-homoarginine are associated with an increased risk of adverse cardiovascular events, mortality, and the progression of chronic kidney disease (CKD). nih.govfau.deahajournals.org This has spurred interest in developing robust and sensitive analytical methods for the routine measurement of L-homoarginine in clinical samples. nih.gov

The following table presents a selection of clinical findings on plasma L-homoarginine concentrations in different patient populations.

Table 3: Plasma L-Homoarginine as a Clinical Biomarker

| Condition | Patient Population | Key Findings | Reference |

|---|---|---|---|

| Chronic Kidney Disease (CKD) | 139 prospectively-followed CKD patients | Mean homoarginine was lower in patients with disease progression (2.19 ± 0.93 µmol/L) vs. those without (2.71 ± 1.13 µmol/L). nih.gov | nih.gov |

| CKD | 168 pre-dialysis CKD patients | Lower homoarginine levels were associated with more compromised renal function and were a strong inverse predictor of progression to dialysis and mortality. nih.govfau.de | nih.govfau.de |

| Cardiovascular Risk | 60 hypertensive patients | L-homoarginine levels were significantly lower in hypertensives compared to controls. A threshold of ≤ 1.69 µM was identified as a potential biomarker for high cardiovascular risk. almazovcentre.ruresearcher.life | almazovcentre.ruresearcher.life |

| Coronary Angiography Patients | 3037 patients | Low homoarginine was strongly related to decreased kidney function and adverse cardiovascular events, particularly in patients with impaired kidney function. oup.com | oup.com |

The future of L-homoarginine in diagnostics may also involve its incorporation into peptide-based diagnostic tools. For instance, peptides containing L-homoarginine could be designed as specific substrates for disease-related enzymes or as high-affinity ligands for disease biomarkers, forming the basis of novel diagnostic assays. The continued exploration of L-homoarginine's role in human physiology and pathology will undoubtedly uncover new opportunities for its application in both bioengineering and the development of next-generation diagnostic methodologies.

Q & A

Q. What are the standard protocols for synthesizing peptides using Fmoc-N-Pbf-L-HomoArginine in solid-phase peptide synthesis (SPPS)?

this compound is integrated into SPPS using standard Fmoc-chemistry protocols. Key steps include:

- Deprotection : Use 20% piperidine in DMF (v/v) for Fmoc removal, with reaction times of 2–5 minutes per cycle .

- Coupling : Activate the amino acid with HBTU/HOBt or COMU in the presence of DIPEA (2–4 equivalents) for 30–60 minutes .

- Side-chain protection : The Pbf group on homoarginine is stable under basic SPPS conditions but requires cleavage with a TFA-based cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) for 2–3 hours .

- Purification : Reverse-phase HPLC (C18 column) with gradients of 0.1% TFA in water/acetonitrile is recommended for final purification .

Q. How does the solubility of this compound impact experimental design?

Solubility in common solvents is critical for coupling efficiency:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMF | >150 |

| DCM | ~50 |

| NMP | >200 |

| Low solubility in DCM may necessitate pre-activation in DMF before coupling. Ultrasonication can enhance dissolution in DMSO (up to 175 mg/mL) . |

Q. What analytical methods are used to verify the purity and identity of this compound?

- HPLC : Purity ≥99.0% (C18 column, 0.1% TFA/ACN gradient) .

- TLC : Rf ~0.5 in 5:4:1 EtOAc:Hex:AcOH .

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., m/z 663.8 [M+H]+) .

Advanced Research Questions

Q. How can researchers mitigate side reactions during Pbf deprotection in acid-sensitive peptide sequences?

The Pbf group is cleaved with TFA, but prolonged exposure can degrade acid-labile residues (e.g., Trp). Strategies include:

Q. What are the challenges in coupling this compound to sterically hindered residues (e.g., Aib or Pro)?

Steric hindrance reduces coupling efficiency. Solutions include:

Q. How do conflicting purity reports (e.g., ≥98% vs. ≥99%) impact reproducibility in peptide synthesis?

Discrepancies arise from analytical methods (e.g., TLC vs. HPLC) or batch variability. Researchers should:

Q. What strategies optimize the incorporation of this compound into peptides with multiple arginine/homoarginine residues?

Multi-arginine sequences risk aggregation or incomplete coupling. Mitigation steps:

- Pseudoproline dipeptides : Insert between arginine residues to reduce steric strain .

- Temporary backbone protection : Use Fmoc-Arg(Pbf)-OH with Emoc or Alloc groups for sequential deprotection .

Methodological Considerations

Q. How should researchers handle discrepancies in recommended storage conditions (-20°C vs. -25°C)?

Storage stability depends on moisture and oxygen exposure:

- Short-term : Store at -20°C in a desiccator with silica gel .

- Long-term : Use -25°C under argon for batches >1 year old .

Q. What are the best practices for integrating this compound into automated peptide synthesizers?

- Pre-activation : Dissolve in DMF (≥0.2 M) before loading.

- Cartridge filters : Use 0.45 µm PTFE filters to prevent clogging .

- Wash cycles : Extend DMF washes post-coupling to remove excess reagents .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.